

Application Note and Protocol: Liquid-Liquid Extraction of Ajmalicine from Catharanthus roseus Leaves

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Compound of Interest

Compound Name: Ajmalicine

Cat. No.: B15601373

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Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with significant therapeutic value, primarily utilized as an antihypertensive agent for managing high blood pressure.[1] It is naturally present in various plants, most notably in the roots and leaves of *Catharanthus roseus* (Madagascar periwinkle) and species of the *Rauwolfia* genus.[1][2] The effective extraction of **ajmalicine** from these botanical sources is a critical initial step for research, drug development, and pharmaceutical production. This document provides a detailed protocol for the liquid-liquid extraction of **ajmalicine** from *C. roseus* leaves, summarizes quantitative data from various methods, and includes a visual workflow to aid in procedural optimization.

The principle of this extraction method relies on the alkaline nature of **ajmalicine**. The protocol employs an acid-base liquid-liquid extraction technique, which is highly effective for selectively isolating alkaloids.[1] The plant material is first treated with an acid to protonate the alkaloids, rendering them soluble in an aqueous solution. This allows for the separation of non-alkaloidal compounds using a non-polar organic solvent. Subsequently, the aqueous phase is basified to deprotonate the alkaloids, making them insoluble in water but soluble in a non-polar organic solvent, which is then used for extraction.[1][3]

Data Presentation: Quantitative Analysis of Ajmalicine Yield

The yield of **ajmalicine** can vary depending on the plant material, extraction method, and analytical technique used for quantification. The following table summarizes quantitative data on the extraction of alkaloids, including **ajmalicine**, from *C. roseus* and related species.

Plant Source & Part	Extraction Method	Solvent System	Total Alkaloid Yield (%)	Ajmalicine Yield	Reference
Rauwolfia serpentina Roots	Solvent Partitioning	Methanol (initial), Chloroform (fractionation)	2.68% (in chloroform fraction)	Not Specified	[4]
Rauwolfia serpentina	Not Specified	Ethanol	12.05% (crude extract)	Not Specified	[4]
Catharanthus roseus (Hairy Roots)	Methanolic Extraction	Methanol	Not Specified	3.8 mg/g DW	[3]
Catharanthus roseus (Roots, 50 days old)	Not Specified	Not Specified	Not Specified	~5.0 mg/g DW (0.5% of root dry weight)	[3]
Catharanthus roseus (Callus Culture)	Methanolic Extraction	Methanol	Not Specified	0.002686 mg/g	[3]

Experimental Protocol: Acid-Base Liquid-Liquid Extraction

This protocol details a robust method for the selective extraction of **ajmalicine** from the dried leaves of *Catharanthus roseus*.

Materials:

- Shade-dried and powdered leaves of *Catharanthus roseus*
- 0.7% Sulfuric acid (H_2SO_4) solution[1][3]
- Ammonium hydroxide (NH_4OH) solution[1][3]
- Chloroform (CHCl_3)[1][3]
- Anhydrous sodium sulfate (Na_2SO_4)[3]
- Methanol (HPLC grade)[2]
- Acetonitrile (HPLC grade)[2]
- Phosphate buffer (for HPLC)[5]
- **Ajmalicine** standard (for HPLC analysis)[3]
- Separatory funnel (1 L or appropriate size)[1]
- pH meter or pH indicator strips[1]
- Rotary evaporator[1]
- Filtration apparatus (e.g., Buchner funnel with filter paper)[1]
- Glass column for chromatography (optional, for further purification)[3]
- Silica gel for column chromatography (optional)[3]
- TLC plates (silica gel) and developing chamber (optional)[3]
- UV lamp (254 nm and 365 nm) (optional)[3]

Procedure:

Part 1: Acidic Extraction

- Weigh 100 g of dried, powdered *C. roseus* leaves and place them in a large beaker or flask.
- Add 1 L of 0.7% sulfuric acid solution to the powdered leaves.^[1] This step protonates the alkaloids, forming their sulfate salts which are soluble in the aqueous acidic solution.^[3]
- Stir the mixture for several hours (e.g., 4-6 hours) or let it soak for 12-24 hours to ensure complete extraction of the alkaloids.^{[1][3]}
- Filter the mixture through a Buchner funnel to separate the acidic filtrate from the solid plant debris.^[1] Collect the filtrate.

Part 2: Liquid-Liquid Extraction (Alkaloid Isolation)

- Transfer the acidic filtrate to a large separatory funnel.
- Carefully add ammonium hydroxide solution dropwise to the filtrate while monitoring the pH. Adjust the pH to approximately 7-8.^{[1][3][6]} This deprotonates the alkaloids, causing them to become free bases which are less soluble in water.^[3]
- Add an equal volume of chloroform to the separatory funnel.
- Shake the separatory funnel vigorously for 5-10 minutes to facilitate the partitioning of the deprotonated alkaloids into the chloroform layer.^[1] Periodically vent the funnel to release pressure.
- Allow the layers to separate completely. The lower layer will be the chloroform containing the alkaloids.
- Drain the lower chloroform layer into a clean flask.
- Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize the recovery of alkaloids.^[3]
- Combine all the chloroform extracts.

Part 3: Concentration and Drying

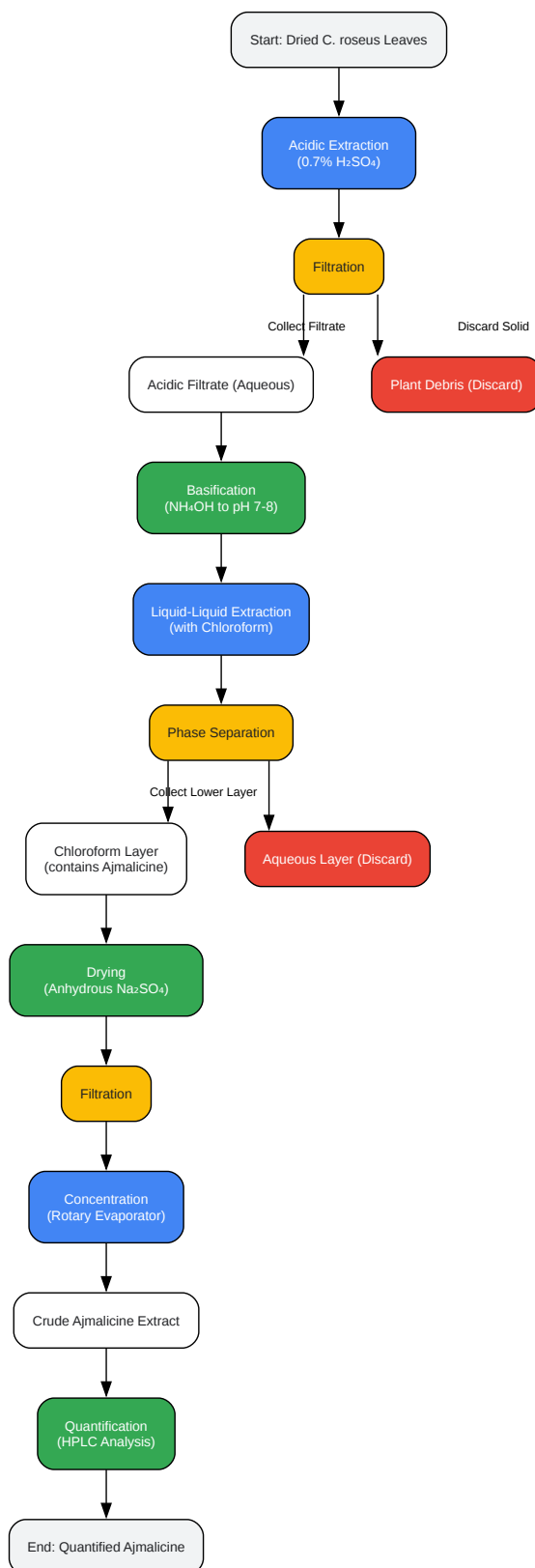
- Add anhydrous sodium sulfate to the combined chloroform extract to remove any residual water.[3]
- Filter the dried chloroform extract to remove the sodium sulfate.
- Concentrate the chloroform extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude alkaloid extract.[1][3]

Part 4: Quantification (HPLC Analysis)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of **ajmalicine**. [1]

- Sample Preparation: Accurately weigh the crude extract. Dissolve a known amount of the crude extract in methanol.[2] Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2][7]
- Standard Preparation: Prepare a stock solution of **ajmalicine** standard in methanol (e.g., 1 mg/mL).[7] From the stock solution, prepare a series of standard solutions of different concentrations to construct a calibration curve.[2]
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column.[1]
 - Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[1][5]
 - Flow Rate: Typically 1.0 mL/min.[8][9]
 - Detection: UV detection at 254 nm.[8][9]
- Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify the **ajmalicine** peak in the sample chromatogram by comparing its retention time with that of the **ajmalicine** standard. Quantify the amount of **ajmalicine** in the sample by using the calibration curve generated from the standard solutions.

Experimental Workflow Diagram



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Caption: Workflow for **Ajmalicine** Extraction from *C. roseus* Leaves.

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